molecular formula C10H13BrN2O B2764363 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine CAS No. 2289219-96-9

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine

Cat. No.: B2764363
CAS No.: 2289219-96-9
M. Wt: 257.131
InChI Key: KAZJGFZTQBUTIH-UHFFFAOYSA-N
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Description

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropylethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropylethoxy group can be introduced using cyclopropyl ethanol and a suitable base under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is unique due to its specific combination of a bromine atom and a cyclopropylethoxy group attached to a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

5-Bromo-4-(1-cyclopropylethoxy)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}BrN2_{2}O
  • CAS Number : 2289219-96-9

This compound features a bromine atom at the 5-position of the pyridine ring, which is known to influence its biological activity. The presence of a cyclopropyl group may enhance the compound's lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have shown promising antibacterial activity against various strains of bacteria, including multi-drug resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating their potential as effective antibacterial agents .

Table 1: Antibacterial Activity Comparison

CompoundTarget BacteriaMIC (μg/mL)
Compound 5pS. aureus4
Compound 5pE. coli8
5-Bromo-PyridineMRSATBD

The mechanism underlying the biological activity of this compound likely involves interference with bacterial cell membrane integrity. Similar compounds have been shown to disrupt membrane structures, leading to leakage of intracellular components and subsequent cell death . Additionally, some studies suggest that these compounds may inhibit specific enzymes involved in critical cellular processes, such as DNA synthesis and cell division.

Study on Antimicrobial Efficacy

A study published in PMC investigated the antimicrobial efficacy of a series of pyridine derivatives, including those structurally related to this compound. The results indicated that these derivatives not only inhibited bacterial growth but also effectively dispersed established biofilms. This characteristic is particularly important in treating chronic infections where biofilm formation is prevalent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyridine derivatives revealed that the introduction of various substituents significantly affected their antibacterial potency. For example, the presence of halogens like bromine was associated with enhanced activity against Gram-positive bacteria. The addition of a cyclopropyl group also contributed positively to the overall efficacy by improving solubility and bioavailability.

Properties

IUPAC Name

5-bromo-4-(1-cyclopropylethoxy)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-6(7-2-3-7)14-9-4-10(12)13-5-8(9)11/h4-7H,2-3H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZJGFZTQBUTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=CC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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